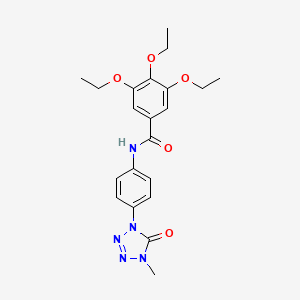

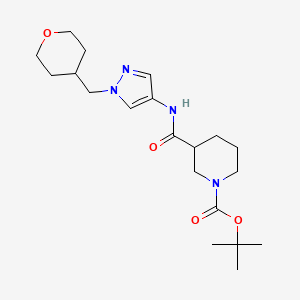

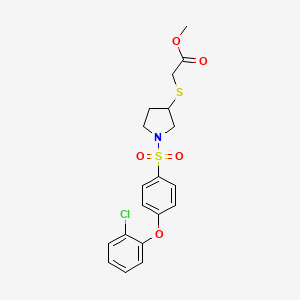

![molecular formula C25H20N4O3 B2945050 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one CAS No. 1291845-21-0](/img/structure/B2945050.png)

4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

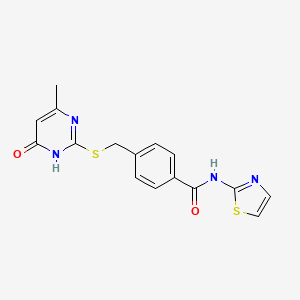

1,2,4-Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms . They have received considerable attention due to their unique bioisosteric properties and a wide spectrum of biological activities . They are often used as a framework for novel drug development .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles often involves carboxylic acids as feedstocks to produce 1,2-diacyl hydrazines, or N-acyl hydrazones, which are synthetic precursors poised to undergo oxadiazole synthesis via dehydrative or oxidative methods .

Molecular Structure Analysis

Depending on the position of nitrogen atoms, oxadiazoles may occur in the form of four different isomers: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole . Among these, 1,2,4-oxadiazole is of particular interest .

Chemical Reactions Analysis

The carbonyl, nitro, and 1,3,4-oxadiazole functionalities (acting as acceptor), whereas –NH– and hydroxyl group (acting as donor) in the synthesized derivatives have played a very imperative position in ligand-receptor interaction for the creation of numerous hydrogen bonds .

Physical And Chemical Properties Analysis

The molecular weight of a similar compound, 5-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-6-(4-methylphenyl)-3-(oxolan-2-ylmethyl)-1,6-dihydropyrimidin-2-one, is 474.6 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 .

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Activities

Several studies have synthesized derivatives within this chemical family to evaluate their antimicrobial and antifungal efficacies. Novel derivatives have shown varying degrees of activity against a range of microorganisms, indicating their potential as leads for developing new antimicrobial agents. For instance, the synthesis of new 1,2,4-triazole, 1,3,4-oxadiazolo-, 1,3,4-thiadiazol-, and pyrazolo-[4-(2,4,6-trimethylphenyl)-1(2H)-oxo-phthalazine] derivatives has been investigated for antimicrobial activities, with some showing promising results against bacteria and fungi strains (El-Hashash et al., 2012), (Sridhara et al., 2010).

Anticancer Activity

Compounds in this category have also been explored for their potential anticancer properties. Research into novel selective phosphodiesterase (PDE4) inhibitors, including 4-aryl-substituted cis-tetra- and cis-hexahydrophthalazinones, has shown high inhibitory activity, suggesting a pathway for developing anticancer therapeutics (Van der Mey et al., 2001). Additionally, design, synthesis, and evaluation of derivatives for anticancer activity against various human cancer cell lines have yielded compounds with good to moderate activity, demonstrating their potential as anticancer agents (Yakantham et al., 2019).

Anticonvulsant Agents

Derivatives of phthalazinedione have been evaluated for their anticonvulsant activities, with some showing considerable efficacy in models of seizures. This suggests that these compounds could serve as novel structures for broad-spectrum anticonvulsants, opening new avenues for the development of treatments for epilepsy and related disorders (Zayed & Ayyad, 2012).

Antioxidant Activity

Investigations into the antioxidant properties of 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives have shown that these compounds exhibit activity against various oxidative stress markers. This highlights the potential of these derivatives in combating oxidative stress-related diseases and conditions (Mallesha et al., 2014).

EGFR Inhibitors for Cancer Therapy

Naproxen-based 1,3,4-oxadiazole derivatives have been synthesized and screened as EGFR inhibitors, showing significant cytotoxicity against cancer cells. This research opens up possibilities for using these compounds as leads in cancer therapy, particularly in targeting EGFR pathways (Alam et al., 2021).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4O3/c1-3-31-18-14-12-17(13-15-18)23-26-24(32-28-23)22-19-9-5-6-10-20(19)25(30)29(27-22)21-11-7-4-8-16(21)2/h4-15H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHQLJQVMACRML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=CC=C5C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

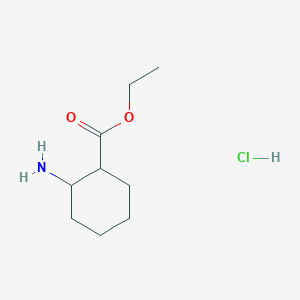

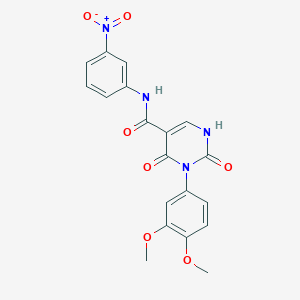

![2-chloro-N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B2944973.png)

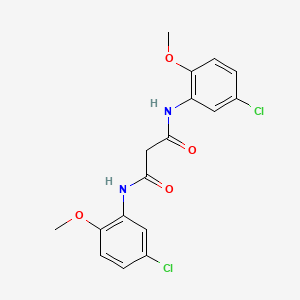

![4-chloro-1-ethyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2944976.png)

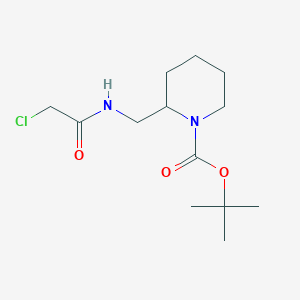

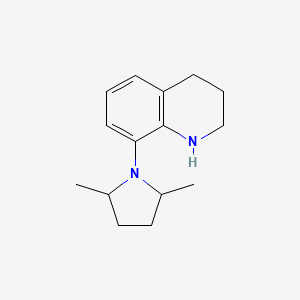

![Quinoxalin-6-yl-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2944982.png)